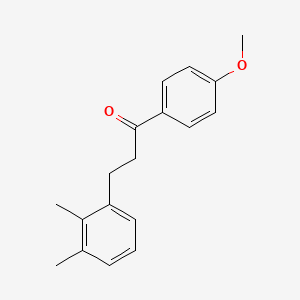

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

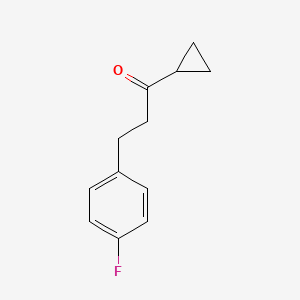

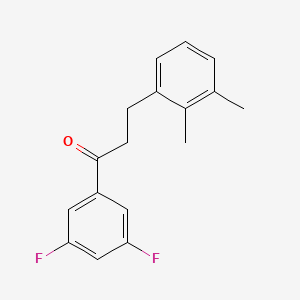

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22O . It has a molecular weight of 230.34 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

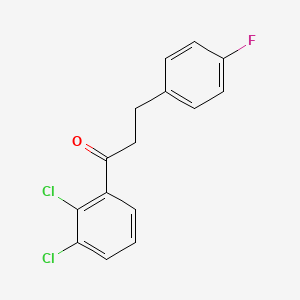

The molecular structure of Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone consists of a cyclopentyl group (a five-membered ring), a 3,4-dimethylphenyl group (a phenyl ring with two methyl groups at the 3rd and 4th positions), and an ethyl group (a two-carbon chain). These groups are connected by single bonds, and the ethyl group contains a carbonyl functional group (C=O), which classifies the compound as a ketone .Physical And Chemical Properties Analysis

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone has a molecular weight of 230.34 g/mol . It has a density of 1.002 g/cm3 and a boiling point of 348.2°C at 760 mmHg . The compound has a topological polar surface area of 17.1 Ų, a heavy atom count of 17, and a complexity of 242 .Aplicaciones Científicas De Investigación

Chiral Organopalladium-Amine Complexes

A study by Li et al. (2003) discussed the design and synthesis of a chiral auxiliary from 1-acetyl-2,5-dimethylbenzene, which led to the development of cyclopalladated dimeric complexes. These complexes showed significant stereoselectivity in asymmetric cycloaddition reactions, highlighting their potential in chiral synthesis and catalysis Li, Yongxin, et al. (2003).

Asymmetric Transfer Hydrogenation of Ketones

Magubane et al. (2017) explored the catalytic activity of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes in the asymmetric transfer hydrogenation of ketones. This research emphasizes the role of metal complexes in facilitating the reduction of ketones, a critical reaction in organic synthesis Magubane, Makhosazane N., et al. (2017).

Synthesis of Functionalized 4H-Cyclopentadithiophenes

Van Mierloo et al. (2010) developed a three-step synthetic approach to access both symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes. This method provides a broad range of functionalized compounds, useful in material science and organic electronics Van Mierloo, S., et al. (2010).

Copolymers of 3,5-Dimethylphenyl Methacrylate

Research by Vijayanand et al. (2002) focused on the synthesis and characterization of copolymers made from 3,5-dimethylphenyl methacrylate and methyl methacrylate. These studies are crucial for understanding polymer properties and their potential applications in various industries Vijayanand, P., et al. (2002).

Propiedades

IUPAC Name |

1-cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-12-7-8-14(11-13(12)2)9-10-16(17)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEFSEYOBFGUCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2CCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644873 |

Source

|

| Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone | |

CAS RN |

898779-99-2 |

Source

|

| Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.